2,1,3-Benzothiadiazole-5,6-dithiol
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Overview
Description
Benzo[c][1,2,5]thiadiazole-5,6-dithiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is known for its unique electronic properties, making it a valuable component in various fields such as organic electronics, photovoltaics, and fluorescent sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazole-5,6-dithiol typically involves the reaction of benzo[c][1,2,5]thiadiazole with thiol-containing reagents. One common method includes the use of 4,7-dibromobenzo[c][1,2,5]thiadiazole as a starting material, which undergoes a series of reactions including bromination and subsequent substitution with thiol groups .
Industrial Production Methods
Industrial production of Benzo[c][1,2,5]thiadiazole-5,6-dithiol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazole-5,6-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiolates or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiolates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazole-5,6-dithiol has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron acceptor in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-accepting properties.
Fluorescent Sensors: This compound is employed in the design of fluorescent sensors for detecting various analytes, including metal ions and biological molecules.
Biological Applications: Research has explored its potential in bioimaging and as a therapeutic agent due to its unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which Benzo[c][1,2,5]thiadiazole-5,6-dithiol exerts its effects is primarily related to its ability to participate in electron transfer processes. Its molecular structure allows it to act as an electron acceptor, facilitating various redox reactions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through electron transfer or binding interactions .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]thiadiazole: This isomer has different electronic properties and is used in similar applications but with varying efficiencies.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These derivatives are used as fluorophores and photocatalysts, offering different photophysical properties compared to Benzo[c][1,2,5]thiadiazole-5,6-dithiol.
Uniqueness
Benzo[c][1,2,5]thiadiazole-5,6-dithiol is unique due to its dual thiol groups, which provide additional reactivity and versatility in chemical modifications. This makes it particularly valuable in designing complex molecular architectures for advanced applications in materials science and biology .
Properties
Molecular Formula |
C6H4N2S3 |
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Molecular Weight |
200.3 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-5,6-dithiol |
InChI |
InChI=1S/C6H4N2S3/c9-5-1-3-4(2-6(5)10)8-11-7-3/h1-2,9-10H |
InChI Key |
JBTBOZBTVKNNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)S)S |
Origin of Product |
United States |
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